4-(3-Chloro-4-fluorophenyl)-2-nitrophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Chloro-4-fluorophenyl)-2-nitrophenol, 95% (4-CFNP) is an organic compound that is often used in various scientific research applications. It is a type of phenol, a compound containing a hydroxyl group attached to an aromatic hydrocarbon group. 4-CFNP is a yellowish-brown crystalline solid that is soluble in water and ethanol. It has a molecular formula of C7H4ClFNO3, a molecular weight of 199.56 g/mol, and a melting point of 118-120°C.
Scientific Research Applications
4-(3-Chloro-4-fluorophenyl)-2-nitrophenol, 95% has many applications in scientific research. It is often used as a reagent in organic synthesis to prepare various compounds, such as esters, amides, and nitriles. It is also used to synthesize pharmaceuticals, such as antibiotics and antifungal agents. Additionally, 4-(3-Chloro-4-fluorophenyl)-2-nitrophenol, 95% has been used in the synthesis of dyes, plastics, and polymers.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-4-fluorophenyl)-2-nitrophenol, 95% is not fully understood. However, it is believed to act as an inhibitor of enzymes, such as cyclooxygenase and lipoxygenase. It is also believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Chloro-4-fluorophenyl)-2-nitrophenol, 95% are not well-understood. Studies have shown that it can act as an inhibitor of cyclooxygenase and lipoxygenase, which are enzymes involved in the production of prostaglandins and leukotrienes. In addition, 4-(3-Chloro-4-fluorophenyl)-2-nitrophenol, 95% has been shown to act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(3-Chloro-4-fluorophenyl)-2-nitrophenol, 95% in lab experiments include its relatively low cost, easy availability, and high purity. Additionally, it is a relatively stable compound and can be stored for long periods of time without significant degradation. The main limitation of 4-(3-Chloro-4-fluorophenyl)-2-nitrophenol, 95% is that its mechanism of action is not fully understood.
Future Directions
Future research on 4-(3-Chloro-4-fluorophenyl)-2-nitrophenol, 95% should focus on understanding its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research should be conducted to explore its potential applications in pharmaceuticals, dyes, plastics, and polymers. Finally, research should be conducted to explore ways to improve the synthesis of 4-(3-Chloro-4-fluorophenyl)-2-nitrophenol, 95% and to create derivatives with improved properties.
Synthesis Methods
4-(3-Chloro-4-fluorophenyl)-2-nitrophenol, 95% can be synthesized using a Friedel-Crafts alkylation reaction. This reaction involves the addition of a halogenated phenol to an alkyl halide, followed by a nitration reaction. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon. The reaction yields 4-(3-Chloro-4-fluorophenyl)-2-nitrophenol, 95% in 95% purity.
properties
IUPAC Name |
4-(3-chloro-4-fluorophenyl)-2-nitrophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClFNO3/c13-9-5-7(1-3-10(9)14)8-2-4-12(16)11(6-8)15(17)18/h1-6,16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEUFWKHDFWADF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)F)Cl)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686284 |
Source
|
Record name | 3'-Chloro-4'-fluoro-3-nitro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20686284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-4-fluorophenyl)-2-nitrophenol | |
CAS RN |
1261975-13-6 |
Source
|
Record name | 3'-Chloro-4'-fluoro-3-nitro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20686284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.